- Iron-catalyzed inexpensive and practical synthesis of N-substituted pyrroles in water, Synlett, 2009, (14), 2245-2248
Cas no 92636-36-7 (1-(4-Iodophenyl)pyrrole)
1-(4-Iodophenyl)pyrrole structure
Product Name:1-(4-Iodophenyl)pyrrole
Numero CAS:92636-36-7
MF:C10H8IN
MW:269.081694602966
MDL:MFCD00052399
CID:91054
PubChem ID:272430
Update Time:2025-05-23
1-(4-Iodophenyl)pyrrole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-Iodophenyl)pyrrole
- 1-(4-iodophenyl)-1H-pyrrole
- FMURNAZHVQDQQN-UHFFFAOYSA-N
- NSC116802
- (4-iodophenyl)pyrrole
- Maybridge1_002926
- 4-(1-Pyrrolyl)iodobenzene
- DivK1c_001678
- 1-(4-iodo-phenyl)-1H-pyrrole
- HMS549M22
- 1H-Pyrrole,1-(4-iodophenyl)-
- 1-(4-Iodophenyl)-1H-pyrrole #
- STK130639
- KM3132
- BBL022268
- 3430AF
- 1-(4-iodophenyl)pyrrole, AldrichCPR
- VP60048
- CDS1_000638
- TR-0
- 1-(4-Iodophenyl)-1H-pyrrole (ACI)
- N-(4-Iodophenyl)pyrrole
- NSC 116802
- SB62120
- AO-080/40859668
- CCG-243384
- AKOS000285881
- MFCD00052399
- CS-0063882
- 92636-36-7
- SCHEMBL393880
- NSC-116802
- DB-018598
- DTXSID50919037
- AS-58022
- D73308
-
- MDL: MFCD00052399
- Inchi: 1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
- Chiave InChI: FMURNAZHVQDQQN-UHFFFAOYSA-N
- Sorrisi: IC1C=CC(N2C=CC=C2)=CC=1
- BRN: 7915717
Proprietà calcolate
- Massa esatta: 268.97000
- Massa monoisotopica: 268.97
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 135
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 4.9
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Polvere marrone chiaro
- Densità: 1.6897 (estimate)
- Punto di fusione: 128-133 °C
- Punto di ebollizione: 302 °C at 760 mmHg
- Punto di infiammabilità: 136.4 °C
- Indice di rifrazione: 1.65
- PSA: 4.93000
- LogP: 3.08190
- Sensibilità: Light Sensitive
- Solubilità: Insolubile in acqua
1-(4-Iodophenyl)pyrrole Informazioni sulla sicurezza
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S36/37/39-S26-S22
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
1-(4-Iodophenyl)pyrrole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333337-250mg |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 250mg |
$57 | 2021-06-16 | |
| Chemenu | CM333337-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 1g |
$114 | 2021-06-16 | |
| Chemenu | CM333337-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 5g |
$394 | 2021-06-16 | |
| ChemScence | CS-0063882-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | ≥97.0% | 1g |
$70.0 | 2022-04-26 | |
| ChemScence | CS-0063882-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | ≥97.0% | 5g |
$210.0 | 2022-04-26 | |
| TRC | B448808-1g |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 1g |
$ 160.00 | 2022-06-07 | ||
| TRC | B448808-100mg |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B448808-500mg |
1-(4-Iodophenyl)pyrrole |
92636-36-7 | 500mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM333337-1g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM333337-5g |
1-(4-Iodophenyl)-1H-pyrrole |
92636-36-7 | 95%+ | 5g |
$*** | 2023-05-29 |
1-(4-Iodophenyl)pyrrole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ; 60 °C; 1 - 4 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, (T-4)-tetrachloroantimo… (silica-bound) Solvents: Water ; 60 min, 100 °C
Riferimento
- A recyclable magnetic nanoparticles supported antimony catalyst for the synthesis of N-substituted pyrroles in water, Applied Catalysis, 2013, 457, 34-41
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Choline chloride , (+)-Tartaric acid ; 90 min, 90 °C
Riferimento
- L-(+)-Tartaric acid and choline chloride based deep eutectic solvent: An efficient and reusable medium for synthesis of N-substituted pyrroles via Clauson-Kaas reaction, Journal of Molecular Liquids, 2014, 198, 259-262
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Lawesson's reagent Solvents: Toluene ; 24 h, 130 °C
Riferimento
- Lawesson's reagent-promoted deoxygenation of γ-hydroxylactams or succinimides for the syntheses of substituted pyrroles, Organic Chemistry Frontiers, 2022, 9(6), 1599-1603
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Water ; 4 h, 60 °C
Riferimento
- Transition-Metal-Free Hydrogenation of Aryl Halides: From Alcohol to Aldehyde, Organic Letters, 2017, 19(19), 5114-5117
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetic acid ; 3 h, reflux
Riferimento
- Preparation of 1-(4-iodophenyl)pyrrole, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Acetic acid , Indium Solvents: Acetonitrile ; 2 h, reflux
1.2 Solvents: Water ; 2 h, reflux
1.2 Solvents: Water ; 2 h, reflux
Riferimento
- Synthesis of N-substituted pyrrole derivatives via indium-assisted one-pot reduction/N-annulation sequence reaction, Heterocycles, 2019, 98(8), 1105-1118
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Squaric acid Solvents: Water ; 3 - 6 h, 60 °C
Riferimento
- Squaric acid catalyzed simple synthesis of N-substituted pyrroles in green reaction media, Monatshefte fuer Chemie, 2013, 144(3), 405-409
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 30 min, 100 °C
Riferimento
- Scandium triflate-catalysed synthesis of N-substituted pyrroles from amine and 2,5-dimethoxytetrahydrofuran, Journal of Chemical Research, 2009, (1), 14-16
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetic acid ; 2 h, rt → 116 °C
Riferimento
- Polyaromatic amines. Part 3: Synthesis of poly(diarylamino)styrenes and related compounds, Tetrahedron, 2003, 59(25), 4673-4685
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Manganese nitrate ; 20 min, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A solvent-free manganese(II) -catalyzed Clauson-Kaas protocol for the synthesis of N-aryl pyrroles under microwave irradiation, Journal of Heterocyclic Chemistry, 2022, 59(1), 194-200
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Zinc triflate ; 8 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst, Results in Chemistry, 2022, 4,
1-(4-Iodophenyl)pyrrole Raw materials
- Furan, tetrahydrodimethoxy-
- 2,5-dimethoxyoxolane
- 4-Iodoaniline
- 1-(4-iodophenyl)pyrrolidine-2,5-dione
1-(4-Iodophenyl)pyrrole Preparation Products
1-(4-Iodophenyl)pyrrole Letteratura correlata
-
Martin B. Johansen,Anders T. Lindhardt Org. Biomol. Chem. 2020 18 1417
-
Yuan Zhou,Tingting Liu,Shuang Zheng,Xinyuan Wang,Mei Zhang,Majeed Irfan,Yuanyuan Zhang,Hui Wang,Zhuo Zeng New J. Chem. 2021 45 20173
92636-36-7 (1-(4-Iodophenyl)pyrrole) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso